Kinase Selectivity Advantage: B1 Demonstrates >76-Fold Selectivity for EGFR L858R/T790M Over Wild-Type, Exceeding AZD9291 in the Same Biochemical Assay
In a head-to-head kinase selectivity panel reported in the primary research article, compound B1 exhibited >76-fold selectivity for EGFRL858R/T790M over EGFRWT in the biochemical kinase inhibition assay. The paper explicitly states that compound B1 was more selective for EGFRL858R/T790M than the control drug AZD9291 and comparable to olmutinib in the same assay [1]. By contrast, the closely related structural analog compound B7, despite having superior kinase potency (IC50 = 5.9 nM), demonstrated only >16-fold selectivity for EGFRWT—meaning B1 provides a nearly 5-fold greater selectivity margin than its closest in-series comparator [1]. This selectivity differential is critical because wild-type EGFR inhibition is the primary driver of dose-limiting toxicities (skin rash, diarrhea) observed with first- and second-generation EGFR TKIs.
| Evidence Dimension | Fold-selectivity for EGFRL858R/T790M over EGFRWT in kinase assay |
|---|---|
| Target Compound Data | >76-fold selectivity for EGFRL858R/T790M over EGFRWT; IC50 (L858R/T790M) = 13 nM |
| Comparator Or Baseline | AZD9291: selectivity lower than B1 (exact fold not reported in the same assay, but stated as less selective); Compound B7: >16-fold selectivity, IC50 = 5.9 nM; Olmutinib: comparable selectivity to B1 |
| Quantified Difference | B1 selectivity is >76-fold vs. B7 selectivity of >16-fold (B1 has ≥4.75× greater selectivity margin); B1 exceeds AZD9291 in the same assay |
| Conditions | Biochemical EGFR kinase inhibition assay; EGFR L858R/T790M and EGFRWT recombinant kinases; as reported in Fu et al., J Enzyme Inhib Med Chem, 2023 [1] |
Why This Matters
Procurement decisions for EGFR L858R/T790M inhibitors must weigh the trade-off between mutant potency and wild-type selectivity; B1 offers the highest selectivity ratio in its structural series and surpasses the clinical benchmark AZD9291, making it the preferred choice for experiments requiring maximal discrimination between mutant and wild-type EGFR signaling.
- [1] Fu J, Yu J, Zhang X, Chang Y, Fan H, Dong M, Li M, Liu Y, Hu J. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2205605. View Source
